

4-Ethoxy-2-fluorobenzaldehyde chemical properties

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Compound of Interest

Compound Name: 4-Ethoxy-2-fluorobenzaldehyde

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An In-depth Technical Guide to **4-Ethoxy-2-fluorobenzaldehyde**: Properties, Synthesis, and Applications

Introduction

4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its molecular architecture, which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom, provides a unique platform for the construction of complex, poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant advantages in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.^{[1][2]} Consequently, **4-Ethoxy-2-fluorobenzaldehyde** serves as a valuable precursor for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and essential safety information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-Ethoxy-2-fluorobenzaldehyde is characterized by the molecular formula $C_9H_9FO_2$ and a molecular weight of approximately 168.17 g/mol .^[3]^[4] The interplay between the ethoxy and fluoro substituents on the benzaldehyde core dictates its physical properties and chemical behavior.

Physicochemical Data Summary

The fundamental properties of **4-Ethoxy-2-fluorobenzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	532965-74-5	^[3] ^[4]
Molecular Formula	$C_9H_9FO_2$	^[3]
Molecular Weight	168.165 g/mol	^[3]
Appearance	Red solid (as per a specific synthesis)	^[4]
Purity	Typically $\geq 98\%$	^[5]
InChI	InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3	^[5]
InChI Key	LEWUMBYLABWTTC-UHFFFAOYSA-N	^[5]
SMILES	<chem>CCOC1=CC(F)=C(C=O)C=C1</chem>	^[3]
XLogP3 (Predicted)	1.8	^[3]
Hydrogen Bond Acceptor Count	3	^[3]
Rotatable Bond Count	3	^[3]

Molecular Structure Visualization

The structural arrangement of **4-Ethoxy-2-fluorobenzaldehyde** is key to its reactivity. The aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.

Caption: 2D structure of **4-Ethoxy-2-fluorobenzaldehyde**.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for **4-Ethoxy-2-fluorobenzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on a reported synthesis, the following chemical shifts (δ) in CD₃OD (400 MHz) are observed:[4]

- δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its lack of splitting indicates no adjacent protons.
- δ 7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, which is deshielded by the adjacent aldehyde group.
- δ 6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5 positions.
- δ 4.11 (t, J = 6.8 Hz, 2H): A triplet corresponding to the methylene protons (-OCH₂-) of the ethoxy group, split by the adjacent methyl protons.
- δ 1.40 (t, J = 7.0 Hz, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, split by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental data is not widely published, the expected ¹³C NMR chemical shifts can be predicted based on the functional groups present:

- δ ~190 ppm: The carbonyl carbon of the aldehyde group.

- δ ~160-165 ppm (d): The aromatic carbon attached to the fluorine (C2), showing a characteristic large one-bond C-F coupling.
- δ ~155-160 ppm: The aromatic carbon attached to the ethoxy group (C4).
- δ ~110-135 ppm: The remaining aromatic carbons (C1, C3, C5, C6).
- δ ~64 ppm: The methylene carbon (-OCH₂-) of the ethoxy group.
- δ ~14 ppm: The methyl carbon (-CH₃) of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Ethoxy-2-fluorobenzaldehyde**, the expected monoisotopic mass is 168.05865 Da.[\[6\]](#)

- Molecular Ion (M⁺): A peak at m/z ≈ 168 is expected.
- Predicted Adducts: Common adducts in electrospray ionization include [M+H]⁺ at m/z 169.06593 and [M+Na]⁺ at m/z 191.04787.[\[6\]](#)
- Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or the aldehyde functionality.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

- ~2850-2750 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde.
- ~1700-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
- ~1600-1450 cm⁻¹: Several bands for the C=C stretching vibrations within the aromatic ring.
- ~1250 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether.
- ~1050 cm⁻¹: A strong band for the symmetric C-O-C stretch.

- $\sim 1200\text{--}1100\text{ cm}^{-1}$: A band corresponding to the C-F stretch.

Synthesis and Reactivity

The synthesis of **4-Ethoxy-2-fluorobenzaldehyde** is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.

Representative Synthetic Protocol

The following protocol describes the synthesis of **4-Ethoxy-2-fluorobenzaldehyde** from 2-Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]



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